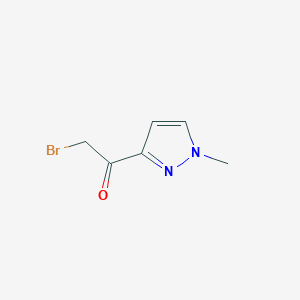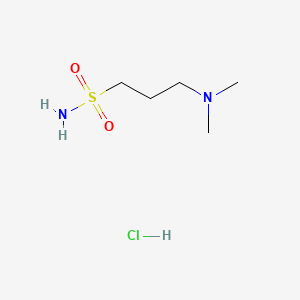![molecular formula C24H25NO4 B15304353 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid is a complex organic compound characterized by its unique spiro structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group.
Vorbereitungsmethoden
The synthesis of 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid typically involves the protection of amino groups using the Fmoc group. The synthetic route often starts with the corresponding amino acid, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a common protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides with high efficiency.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicinal Chemistry: Researchers use this compound to develop novel therapeutic agents by incorporating it into drug candidates to enhance their stability and bioavailability.
Wirkmechanismus
The mechanism of action of 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization . The spiro structure of the compound also contributes to its stability and reactivity in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid include other Fmoc-protected amino acids and spiro compounds. Some examples are:
Fmoc-Lys-OtBu: This compound features a tert-butyl ester protecting group in addition to the Fmoc group, providing additional protection for the carboxyl group.
Fmoc-D-threonine: A derivative of threonine with an Fmoc group, used in peptide synthesis for its unique side chain properties.
Fmoc-amino acid azides: These compounds are used as intermediates in the synthesis of peptides and other bioactive molecules.
The uniqueness of this compound lies in its spiro structure, which imparts distinct steric and electronic properties, making it a valuable tool in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C24H25NO4 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-21(27)24(13-11-23(9-10-23)12-14-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27) |
InChI-Schlüssel |
KLRVUASEAHYPCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)


![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)





![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)
